molecular formula C5H5FN2O2 B11763168 methyl 2-fluoro-1H-imidazole-5-carboxylate

methyl 2-fluoro-1H-imidazole-5-carboxylate

Cat. No.: B11763168
M. Wt: 144.10 g/mol
InChI Key: TWHYMJGCJMJVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-1H-imidazole-5-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a fluorine atom and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluoroaniline with glyoxal in the presence of ammonium acetate, followed by esterification with methanol. The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 2-fluoro-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-fluoro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This leads to the modulation of biological pathways and the inhibition of target enzymes, resulting in therapeutic effects .

Comparison with Similar Compounds

  • Methyl 4-imidazolecarboxylate
  • Methyl 1-methylimidazole-5-carboxylate
  • Methyl 2-(trifluoromethyl)-1H-imidazole-5-carboxylate

Comparison: Methyl 2-fluoro-1H-imidazole-5-carboxylate is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits enhanced stability, higher binding affinity to biological targets, and improved pharmacokinetic properties .

Properties

Molecular Formula

C5H5FN2O2

Molecular Weight

144.10 g/mol

IUPAC Name

methyl 2-fluoro-1H-imidazole-5-carboxylate

InChI

InChI=1S/C5H5FN2O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H,7,8)

InChI Key

TWHYMJGCJMJVSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.